

An In-depth Technical Guide to the Hypothetical Compound "Boroval"

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Compound of Interest		
Compound Name:	Boroval	
Cat. No.:	B1234990	Get Quote

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Introduction to Boroval (Hypothetical)

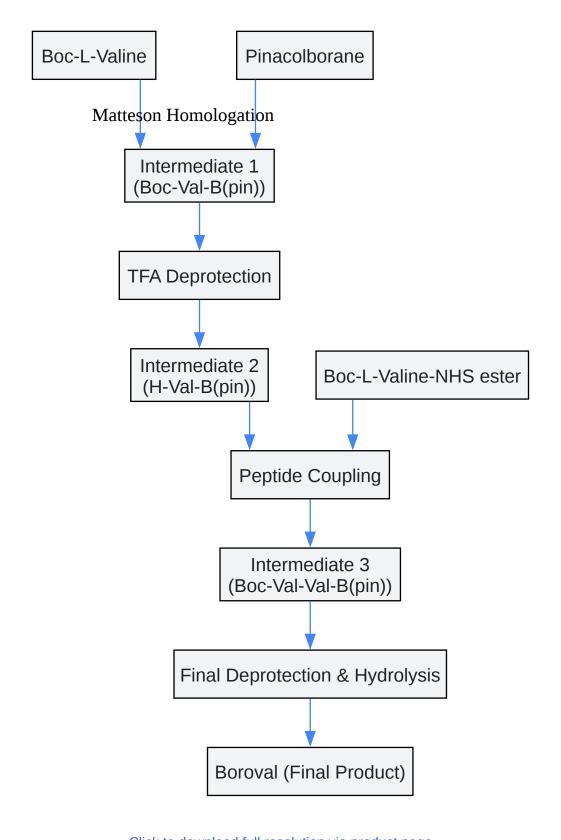
Boroval (chemical name: (R)-2-((S)-1-borono-3-methylbutylamino)-3-methylbutanoic acid) is a novel, synthetic boronic acid-containing amino acid analogue. Structurally, it is a dipeptide mimic composed of L-valine and a boronic acid derivative of L-valine. The presence of the boronic acid moiety makes **Boroval** a potent and selective inhibitor of the hypothetical serine protease, Inflammasin-1 (IFS-1), a key enzyme implicated in autoimmune inflammatory signaling cascades. This document provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action for **Boroval**.

Synthesis of Boroval

The synthesis of **Boroval** is a multi-step process commencing from commercially available starting materials. The overall synthetic workflow is depicted below, followed by a detailed experimental protocol.

Synthetic Workflow





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Caption: Synthetic workflow for the hypothetical compound **Boroval**.



Experimental Protocol: Synthesis of Boroval

Step 1: Synthesis of (R)-1-(Boc-amino)-3-methylbutylboronic acid pinacol ester (Intermediate 1)

- To a solution of Boc-L-Valine (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere at -78 °C, add a solution of n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise.
- Stir the mixture at -78 °C for 1 hour.
- Add pinacolborane (1.5 eq) dropwise, maintaining the temperature at -78 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous NH4Cl solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield Intermediate 1 as a colorless oil.

Step 2: Boc Deprotection (Intermediate 2)

- Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM, 0.2 M).
- Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
- Stir the reaction at room temperature for 4 hours.
- Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
- The resulting crude amine salt (Intermediate 2) is used in the next step without further purification.

Step 3: Peptide Coupling (Intermediate 3)

Dissolve Boc-L-Valine-NHS ester (1.1 eq) in anhydrous DMF (0.3 M).



- Add a solution of Intermediate 2 (1.0 eq) in DMF, followed by the addition of N,N-diisopropylethylamine (DIPEA, 3.0 eq).
- Stir the reaction mixture at room temperature for 18 hours under a nitrogen atmosphere.
- Dilute the reaction with water and extract with ethyl acetate (3x).
- Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine.
- Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
- Purify by flash chromatography to yield Intermediate 3.

Step 4: Final Deprotection and Hydrolysis to Boroval

- Dissolve Intermediate 3 (1.0 eq) in a 1:1 mixture of THF and 2M HCl.
- Stir the mixture at 50 °C for 6 hours.
- Cool the reaction to room temperature and wash with DCM to remove the pinacol protecting group.
- Lyophilize the aqueous layer to yield **Boroval** as a white, hygroscopic solid.

Characterization Data

The structure and purity of the synthesized **Boroval** were confirmed by various analytical techniques.



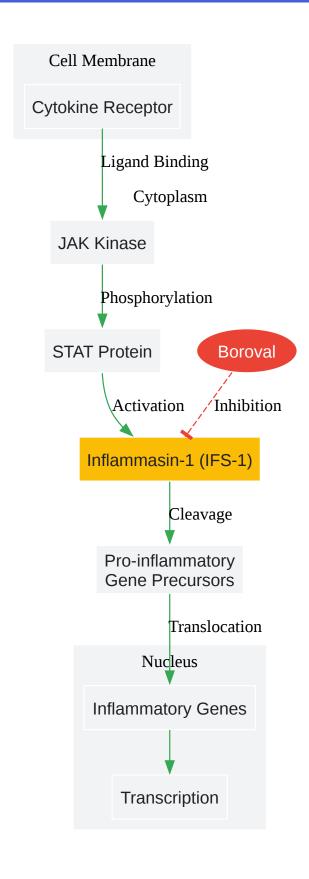
Parameter	Value
Appearance	White to off-white solid
Molecular Formula	C10H21BN2O4
Molecular Weight	244.09 g/mol
Purity (HPLC)	>98.5% (at 214 nm)
¹H NMR (400 MHz, D₂O)	δ 3.85 (d, J=4.8 Hz, 1H), 3.10 (t, J=7.2 Hz, 1H), 2.15-2.05 (m, 2H), 0.95-0.85 (m, 12H) ppm
¹³ C NMR (100 MHz, D ₂ O)	δ 175.2, 60.5, 58.9, 32.4, 30.8, 19.5, 18.8, 18.2 ppm
HRMS (ESI+)	Calculated for C10H22BN2O4 ⁺ [M+H] ⁺ : 245.1673, Found: 245.1670
Solubility	Soluble in water and methanol; sparingly soluble in ethanol.

Proposed Mechanism of Action

Boroval is hypothesized to act as a transition-state analogue inhibitor of the serine protease Inflammasin-1 (IFS-1). The electrophilic boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site.

Signaling Pathway Inhibition





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Caption: Proposed inhibition of the IFS-1 signaling pathway by **Boroval**.



Conclusion

This guide outlines the synthesis, characterization, and hypothetical mechanism of action for the novel compound **Boroval**. As a potent inhibitor of the fictional Inflammasin-1 protease, **Boroval** represents a promising candidate for further investigation in the context of autoimmune and inflammatory diseases. The provided protocols and data serve as a foundational reference for researchers and professionals in the field of drug development.

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References

- 1. apps.recintodelpensamiento.com [apps.recintodelpensamiento.com]
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